4-Nitrostyrene

anionic polymerization polymer chemistry reactivity comparison

4-Nitrostyrene features a para-nitro group (Hammett σₚ≈+0.78) that accelerates anionic polymerization vs. unsubstituted styrene and enables regioselective nucleophilic additions. Its dual reactivity—vinyl polymerization and clean nitro→amino reduction (>99% selectivity)—makes it non-interchangeable with other electron-deficient styrenes (e.g., 4-chloro or 4-cyano analogs). Specified for AB block copolymer synthesis, single-atom catalyst benchmarking, and enantioselective epoxidation to chiral 4-nitrostyrene oxide for β-amino alcohol APIs. Procure this building block to ensure reaction kinetics, yield, and downstream functionality.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 100-13-0
Cat. No. B089597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrostyrene
CAS100-13-0
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H7NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2
InChIKeyYFZHODLXYNDBSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrostyrene (CAS 100-13-0) – A Para-Nitro-Substituted Styrene Monomer for Specialized Synthesis and Material Science


4-Nitrostyrene (CAS 100-13-0) is a substituted styrene derivative bearing a strong electron-withdrawing nitro group (-NO₂) at the para position of the phenyl ring, endowing it with a highly polarized vinyl group that is activated toward nucleophilic attack and anionic polymerization while deactivated toward electrophilic additions [1]. Its physicochemical properties—melting point 20–21 °C, boiling point 215.2 ± 9.0 °C (760 mmHg), and density ~1.2 g/cm³ [2]—coupled with its dual reactivity (vinyl polymerization and nitro-group reduction) make it a versatile building block for the synthesis of functional polymers, pharmaceutical intermediates, and chiral epoxides.

4-Nitrostyrene (CAS 100-13-0) – Why General-Purpose Styrene Analogs Cannot Replace It


While a wide range of substituted styrenes are available, their electronic and steric profiles diverge dramatically, rendering them non-interchangeable in demanding synthetic or polymerization contexts. 4-Nitrostyrene’s para-nitro group confers a unique combination of strong electron-withdrawal (Hammett σₚ ≈ +0.78 [1]) and polarizability that accelerates anionic polymerization relative to unsubstituted styrene, enables regioselective nucleophilic additions, and provides a latent amino functionality upon reduction. In contrast, styrene itself lacks both the activating nitro group and the handle for subsequent functionalization; ortho- or meta-nitro isomers exhibit altered reactivity in radical polymerization [2]; and other electron-deficient styrenes (e.g., 4-chloro or 4-cyano) do not support the same chemoselective hydrogenation profile [3]. Substituting 4-nitrostyrene with a generic analog therefore risks compromised reaction kinetics, reduced yield, and loss of the desired functional group for downstream transformations.

4-Nitrostyrene (CAS 100-13-0) – Direct Comparative Performance Data Against Closest Analogs


4-Nitrostyrene vs. Styrene in Anionic Polymerization: Faster Propagation Due to Nitro Group Activation

4-Nitrostyrene undergoes anionic polymerization more rapidly than unsubstituted styrene. This enhanced reactivity stems from the strong electron-withdrawing nitro group at the para position, which stabilizes the propagating carbanion, thereby increasing the rate of monomer addition [1][2].

anionic polymerization polymer chemistry reactivity comparison

4-Nitrostyrene vs. 3-Nitrostyrene in Radical Polymerization: Distinct Retardation Effects Based on Nitro Position

In free-radical polymerization, the position of the nitro group profoundly influences monomer reactivity. Systematic studies demonstrate that 4-nitrostyrene exhibits a retardation effect, whereas 3-nitrostyrene shows a different polymerization profile. Direct comparison reveals that the nitro group in the meta position acts as a retarder, while in the para position it is not an inhibitor but still modifies polymerization kinetics [1].

radical polymerization polymer chemistry regioisomer comparison

4-Nitrostyrene vs. 3-Nitrostyrene in Photochemical Hydration: Higher Quantum Yield for Meta Isomer – Confirms Para Selectivity in Alternative Reaction Pathways

Under photochemical conditions, 3-nitrostyrene reacts with water with a quantum yield of 0.1–0.4, whereas 4-nitrostyrene shows minimal photohydration. This contrasting behavior underscores that 4-nitrostyrene is less susceptible to photoaddition, making it a more stable substrate for reactions where photochemical side reactions must be avoided [1].

photochemistry nucleophilic addition regioisomer comparison

4-Nitrostyrene vs. 4-Chlorostyrene and 4-Methylstyrene in Asymmetric Epoxidation: Enantioselectivity Variation with Substituent Electronics

In enantioselective epoxidation catalyzed by chiral Mn(III)-salen complexes, the nature of the para substituent on the styrene ring significantly influences both conversion and enantiomeric excess. While exact ee values for individual substrates are not tabulated in the abstract, the study reports that 4-nitrostyrene, 4-chlorostyrene, and 4-methylstyrene exhibit distinct reactivity patterns, as evidenced by Hammett plots [1]. The electron-withdrawing nitro group modifies the electronic environment at the alkene, impacting the stereochemical outcome.

asymmetric catalysis epoxidation substituent effect

4-Nitrostyrene vs. Generic Nitroarenes in Chemoselective Hydrogenation: >99% Selectivity Achieved with Optimized Pd Catalyst

4-Nitrostyrene serves as a benchmark substrate for evaluating chemoselective hydrogenation catalysts due to its two reducible moieties: the nitro group and the vinyl group. Under optimized conditions using a Pd@IMOF-F catalyst, 4-nitrostyrene undergoes selective nitro reduction with >99% conversion and >99% selectivity to 4-aminostyrene, leaving the vinyl group intact [1]. In contrast, non-optimized or coimpregnated catalysts reduce both groups non-selectively [2]. This high chemoselectivity is not guaranteed with other nitroarenes that lack the vinyl handle.

catalysis hydrogenation chemoselectivity

4-Nitrostyrene vs. Styrene in Thermal Stability of Copolymers: Decreased Stability with Increased Nitrostyrene Content

Styrene-4-nitrostyrene copolymers (SNS) exhibit thermal degradation behavior that depends on the nitrostyrene content. Thermogravimetric analysis reveals that the stability of the copolymer decreases as the proportion of 4-nitrostyrene increases, and the apparent activation energy for degradation can be determined [1]. This contrasts with pure polystyrene, which degrades via a different mechanism.

polymer degradation thermal analysis copolymer properties

4-Nitrostyrene (CAS 100-13-0) – High-Value Application Scenarios Stemming from Quantitative Differentiation


Precursor for 4-Aminostyrene via Chemoselective Hydrogenation

4-Nitrostyrene is the starting material for the synthesis of 4-aminostyrene, a valuable monomer for functional polymers and a key intermediate in pharmaceutical manufacturing. The high chemoselectivity achievable (>99% conversion and >99% selectivity [1]) ensures that the nitro group is reduced without affecting the polymerizable vinyl group. This is a critical differentiator from less selective substrates.

Synthesis of Well-Defined Block Copolymers via Living Anionic Polymerization

Due to its accelerated anionic polymerization compared to styrene [1][2], 4-nitrostyrene enables the construction of AB block copolymers with precise control over molecular weight and composition. These copolymers, containing poly(4-nitrostyrene) blocks, exhibit microphase separation and micellization behavior useful for advanced materials and drug delivery.

Benchmark Substrate for Evaluating Chemoselective Hydrogenation Catalysts

The presence of two distinct reducible groups (nitro and vinyl) makes 4-nitrostyrene an ideal probe for assessing the performance of heterogeneous catalysts. Catalyst developers routinely use it to demonstrate >99% selectivity for nitro reduction [1][3], a metric that directly correlates with industrial catalyst quality and reproducibility.

Building Block for Chiral Epoxides and β-Amino Alcohols

4-Nitrostyrene can be enantioselectively epoxidized to afford chiral 4-nitrostyrene oxide [4], which upon hydrolytic kinetic resolution yields enantiopure diols and subsequent β-amino alcohols (e.g., nifenalol). This chiral synthon strategy is essential for asymmetric pharmaceutical synthesis.

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